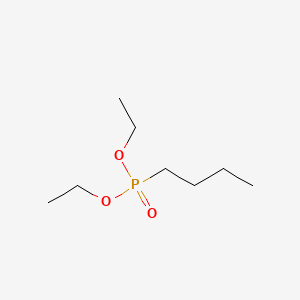

Diethyl butylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds are integral to numerous scientific fields. In medicinal chemistry, they are crucial in drug research, with compounds like phosphonates serving as analogues of natural phosphates. jelsciences.com This has led to the development of antibacterial, anticancer, and antiviral drugs. jelsciences.com They also play a vital role in agriculture as pesticides and herbicides and have extensive applications in materials science as flame retardants and metal extractants. frontiersin.orgtaylorandfrancis.com The versatility of the phosphorus-carbon (P-C) bond is a key reason for the continued and growing interest in these compounds. taylorandfrancis.com

Classification and Structural Features of Phosphonate (B1237965) Esters

Phosphonates are organophosphorus compounds characterized by a C-PO(OR)₂ group, where 'R' is an organic group such as an alkyl or aryl. wikipedia.org They are esters of phosphonic acid. atamanchemicals.com A key structural feature is the direct carbon-phosphorus (C-P) bond, which distinguishes them from phosphates that have a P-O-C linkage. atamanchemicals.comresearchgate.net This C-P bond provides increased resistance to hydrolysis. atamanchemicals.com Phosphonate esters can be classified based on the organic groups attached to the oxygen atoms, such as dialkyl, aryl, or mixed alkyl-aryl phosphonates. atamanchemicals.com

Historical Context and Evolution of Phosphonate Research

The synthesis of the first phosphonic acid derivatives dates back to the late 19th century. msu.ru A pivotal moment in phosphonate research was the discovery of the Michaelis-Arbuzov reaction in 1898, which became a widely used method for synthesizing phosphonates. msu.ruchemeurope.com The first naturally occurring phosphonate, 2-aminoethylphosphonic acid, was identified in 1959. wikipedia.orgnih.gov Since then, research has expanded significantly, driven by the discovery of their applications in medicine, agriculture, and industry. nih.govresearchgate.net The development of metal phosphonate chemistry, starting with zirconium phosphonates, has led to applications in catalysis, ion exchange, and nuclear separations. rsc.org

Scope and Academic Relevance of Diethyl Butylphosphonate Research

This compound (DEBP) is a specific phosphonate ester that has garnered academic interest due to its utility in various chemical processes. Research on DEBP often focuses on its synthesis, physical and chemical properties, and its applications as a reagent and an extractant. Its role as a precursor in important organic reactions and its potential in materials science make it a relevant subject for ongoing study. For instance, it has been used in the synthesis of compounds with potential antituberculosis properties. d-nb.infonih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOJOAVYGLGAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378641 | |

| Record name | Diethyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2404-75-3 | |

| Record name | Diethyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of Diethyl Butylphosphonate

The Michaelis-Arbuzov Reaction: A Key Synthetic Route

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, including this compound. chemeurope.comjk-sci.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgucla.edu The process is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. chemeurope.comwikipedia.org This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product. chemeurope.comorganic-chemistry.org

For the synthesis of this compound, triethyl phosphite would be reacted with a butyl halide. The general reactivity of the organic halide is R-I > R-Br > R-Cl. chemeurope.com

Michaelis-Arbuzov Reaction Pathways for Phosphonate Ester Formation

Alternative Synthetic Methodologies

While the Michaelis-Arbuzov reaction is prominent, other methods for synthesizing phosphonate esters exist. These can include the esterification of phosphonic acid with alcohols. For example, reacting butylphosphonic acid with triethyl orthoacetate can yield monoethyl butylphosphonate at lower temperatures and this compound at higher temperatures. Another approach involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. researchgate.net

Physicochemical Properties of this compound

The physical and chemical properties of this compound determine its behavior and suitability for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉O₃P |

| Molecular Weight | 194.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 118-119 °C at 11 mmHg |

| Density | 0.995 g/mL at 25 °C |

| Refractive Index | 1.423 at 20 °C |

Chemical Reactivity and Transformation of Diethyl Butylphosphonate

Hydrolysis Pathways of Phosphonate (B1237965) Esters

Hydrolysis of phosphonate esters like diethyl butylphosphonate involves the cleavage of the ester's P-O-C or P-O-C bonds. This process is most commonly performed under acidic conditions.

The acid-catalyzed hydrolysis of phosphonate esters can proceed through several mechanistic pathways, with the predominant route influenced by the structure of the alkyl groups attached to the ester oxygen. nih.govd-nb.info The two major pathways are the AAc2 (bimolecular acyl-oxygen cleavage) and the SN1-like AAl1 (unimolecular alkyl-oxygen cleavage) mechanisms. nih.gov

In the AAc2 mechanism , a water molecule performs a nucleophilic attack on the protonated phosphorus atom, leading to the cleavage of the phosphorus-oxygen (P-O) bond. nih.gov This pathway is sensitive to steric hindrance at the phosphorus center. rsc.org

| Hydrolysis Mechanism | Description | Favored By | Bond Cleavage |

| AAc2 | Bimolecular nucleophilic substitution at the phosphorus atom. | Primary or secondary alkyl groups (e.g., methyl, ethyl). | P-O |

| AAl1 (SN1-like) | Unimolecular formation of a stable carbocation from the alkyl group. | Tertiary alkyl groups (e.g., tert-butyl) that form stable carbocations. | C-O |

The choice of acidic medium significantly impacts the efficiency and outcome of phosphonate ester hydrolysis. Concentrated aqueous solutions of strong mineral acids, particularly hydrochloric acid (HCl) and hydrobromic acid (HBr), are commonly employed. nih.govnih.gov

The most general method involves refluxing the phosphonate ester with concentrated HCl (typically 35-37%) for several hours. d-nb.infonih.gov This method is effective for preparing a range of alkyl- and arylphosphonic acids. nih.gov Hydrobromic acid, sometimes in a mixture with acetic acid, has also been used and can be more efficient in certain cases. nih.govresearchgate.netresearchgate.net However, these harsh conditions can be problematic for molecules containing sensitive functional groups. nih.govbeilstein-journals.org For instance, the acidic hydrolysis of certain hydroxy-substituted arylphosphonates can lead to undesired P-C bond cleavage, a side reaction that is influenced by the position of the hydroxyl group. d-nb.infonih.gov

| Acidic Medium | Typical Conditions | Notes |

| Hydrochloric Acid (HCl) | Concentrated (e.g., 35-37%) solution in water, reflux for 1-12 hours. d-nb.infonih.gov | Most common method; can be too harsh for sensitive substrates. beilstein-journals.org |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution or mixed with acetic acid, reflux. nih.govresearchgate.net | Used occasionally, can offer higher efficiency for certain substrates. researchgate.net |

| Trifluoroacetic Acid (TFA) | Used for dealkylation of tert-butyl esters under milder conditions. nih.govbeilstein-journals.org | Effective for sensitive molecules where harsh acidolysis is not viable. beilstein-journals.org |

The rate of acid-catalyzed hydrolysis of dialkyl phosphonates is dependent on the nature of the alkyl ester group. For mechanisms proceeding via an SN1-like pathway (C-O fission), the reactivity is governed by the stability of the resulting carbocation. d-nb.infocdnsciencepub.com Consequently, tertiary alkyl esters hydrolyze more rapidly than secondary, which are in turn more reactive than primary esters.

| Alkyl Group | Type | Relative Reactivity (Example Order 1) nih.gov | Relative Reactivity (Example Order 2) cdnsciencepub.com | Rationale |

| tert-Butyl | Tertiary | Very High | - | Forms a stable tertiary carbocation (SN1 pathway). d-nb.info |

| Isopropyl | Secondary | High | High | Forms a relatively stable secondary carbocation. nih.govcdnsciencepub.com |

| Ethyl | Primary | Low | Low | Less stable primary carbocation; subject to steric effects. nih.govcdnsciencepub.com |

| Methyl | Primary | Medium | Low | Less steric hindrance but forms a less stable carbocation. nih.govcdnsciencepub.com |

Dealkylation Reactions for Phosphonic Acid Formation

As an alternative to harsh acidic hydrolysis, milder dealkylation methods have been developed, which are particularly crucial for synthesizing functionalized phosphonic acids with acid-sensitive groups. beilstein-journals.org

The McKenna procedure is a widely used, mild, and efficient two-step method for the dealkylation of dialkyl phosphonates to form phosphonic acids. d-nb.infonih.govresearchgate.net The key reagent is a halosilane, most commonly bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orgnih.gov The reaction involves the transesterification of the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. nih.govbeilstein-journals.org

The mechanism is initiated by a nucleophilic attack of the phosphoryl oxygen onto the silicon atom of bromotrimethylsilane. beilstein-journals.orgresearchgate.net This is followed by an Arbuzov-like dealkylation, where the bromide ion attacks the carbon of the alkyl ester group, releasing an alkyl bromide and forming a silylated phosphonate intermediate. nih.govbeilstein-journals.org The process is repeated for the second alkyl group, yielding the bis(trimethylsilyl) phosphonate. nih.gov This method is broadly applicable to various dialkyl phosphonates, including dimethyl, diethyl, and diisopropyl esters. nih.govbeilstein-journals.org

The second and final step of the McKenna procedure is the conversion of the bis(trimethylsilyl) phosphonate intermediate into the final phosphonic acid. nih.govbeilstein-journals.org This is achieved through simple solvolysis by adding either water (hydrolysis) or an alcohol, such as methanol (B129727) (methanolysis). nih.govnih.gov This step is typically quantitative and proceeds under mild conditions. beilstein-journals.org The byproducts, such as excess bromotrimethylsilane and methoxytrimethylsilane (B155595) (from methanolysis), are volatile and can be easily removed under vacuum, simplifying the purification process. beilstein-journals.org This two-step sequence (silylation followed by hydrolysis/methanolysis) is highly effective for preparing a wide array of phosphonic acids, including those with sensitive heterocyclic or peptide functionalities that would not survive harsh acidic hydrolysis. nih.govbeilstein-journals.org

Base-Catalyzed Hydrolysis Investigations

The hydrolysis of this compound under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. This leads to the cleavage of the phosphoester bonds (P-O-C₂H₅), ultimately producing butylphosphonic acid and ethanol (B145695). The reaction is irreversible because the resulting phosphonic acid is deprotonated by the base, shifting the equilibrium. chemistrysteps.com

Rate ≈ k_B [OH⁻] [Ester] viu.ca

The rate of base-catalyzed hydrolysis is influenced by steric and electronic factors. For instance, it was found that during the base-catalyzed hydrolysis of dialkyl phosphonates, methyl esters react significantly faster—about 1,000 times faster—than isopropyl esters, highlighting the impact of steric hindrance around the phosphorus center. nih.gov The electron-donating butyl group in this compound would slightly decrease the electrophilicity of the phosphorus atom, potentially slowing the rate of nucleophilic attack compared to phosphonates with electron-withdrawing groups.

Table 1: Apparent Second-Order Rate Constants (k_B) for Base-Catalyzed Hydrolysis of Selected Organophosphate Esters

| Compound | k_B (M⁻¹ d⁻¹) |

| Tris(2-chloroethyl) phosphate (B84403) (TCEP) | 0.69 |

| Tris(2-butoxyethyl) phosphate (TBOEP) | 4.3 |

| Tributyl phosphate (TBP) | 6.3 |

| Triphenyl phosphate (TPHP) | 42,000 |

This table presents data for structurally related organophosphate esters to illustrate the range of hydrolysis rates. Data sourced from a study on organophosphate flame retardants. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Involving Phosphonates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-phosphorus (C-P) bonds, a transformation not easily achieved via traditional methods like the Michaelis-Arbuzov reaction, which typically forms C(sp³)-P bonds. thieme-connect.com The Hirao reaction, specifically, facilitates the coupling of dialkyl phosphites with aryl or vinyl halides to produce aryl- and vinylphosphonates. thieme-connect.comnih.govwikipedia.org

The catalytic cycle for the Hirao reaction generally involves three key steps:

Oxidative Addition : The Pd(0) catalyst adds to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate. wikipedia.orgnih.gov

Ligand Exchange/Transmetalation : The dialkyl phosphite (B83602) coordinates to the palladium center. nih.gov

Reductive Elimination : The C-P bond is formed, yielding the phosphonate product and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov

While direct examples using this compound are not prominent, the reaction is broadly applicable to various dialkyl phosphites. nih.govmdpi.com Improved protocols have expanded the reaction's scope, allowing for the use of various aryl and heteroaryl halides, and even activated aryl chlorides, with reduced catalyst loadings. nih.gov

Table 2: Examples of Palladium-Catalyzed Hirao Cross-Coupling Reactions

| Aryl Halide | Phosphite | Catalyst System | Product Yield (%) |

| Iodobenzene | Diethyl phosphite | 5 mol% Pd(PPh₃)₄ | 85 |

| 2-Chloropyrazine | Diethyl phosphite | 1 mol% Pd(OAc)₂/dppf | 67 nih.gov |

| 3-Bromopyridine | Diethyl phosphite | 5 mol% Pd(PPh₃)₄ | 77 nih.gov |

| 1-Bromo-2-iodobenzene | Diethyl phosphite | Pd(OAc)₂/PPh₃ | 74 mdpi.com |

This table showcases the versatility of the Hirao reaction with different substrates and catalysts. nih.govmdpi.com

Intramolecular and Intermolecular Rearrangements of this compound Structures

The primary rearrangement reaction relevant to phosphonates is the Michaelis-Arbuzov reaction. wikipedia.org This is a classic intermolecular rearrangement used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides. benthamdirect.com The reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide. wikipedia.org The process is initiated by the Sₙ2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a subsequent Sₙ2 dealkylation by the displaced halide ion to yield the final pentavalent phosphorus product. wikipedia.org

For this compound, the relevant transformation is not a rearrangement of the phosphonate itself, but rather its formation via the Arbuzov reaction. For example, reacting triethyl phosphite with butyl bromide would produce this compound and ethyl bromide.

P(OEt)₃ + BuBr → BuP(O)(OEt)₂ + EtBr

This reaction typically requires elevated temperatures (120°C - 160°C) when using phosphite esters. wikipedia.org The presence of byproducts from competitive rearrangements can complicate purification. acs.org

Intramolecular versions of the Michaelis-Arbuzov reaction are also known, occurring in molecules that contain both a trivalent phosphorus ester and a suitable alkyl halide moiety. uoguelph.ca However, for a stable compound like this compound, which is already a pentavalent phosphorus species, further intramolecular or intermolecular rearrangements are not common under standard conditions. Such rearrangements would require cleavage of the stable P-C or P-O bonds, which is energetically unfavorable without specific reagents or conditions.

Coordination Chemistry and Metal Extraction Applications

Chelation and Complexation Mechanisms with Metal Ions

The interaction between diethyl butylphosphonate and metal ions is primarily governed by the formation of coordination complexes. The phosphoryl oxygen atom serves as the principal donor site, interacting with metal cations to form stable adducts that are soluble in organic solvents.

The coordination of metal ions by ligands can occur through two primary mechanisms: inner-sphere and outer-sphere interactions.

Inner-Sphere Coordination: This mechanism involves the direct binding of the ligand to the metal center, where the ligand enters the first coordination shell of the metal ion, displacing solvent molecules. nih.govdavuniversity.org In the case of this compound, the phosphoryl oxygen atom directly coordinates to the metal ion, forming a covalent linkage. wikipedia.org This strong, direct interaction is the dominant mechanism for the extraction of metal ions like actinides, where the formation of a stable metal-ligand complex is essential for transferring the metal ion from an aqueous phase to an organic phase.

The effectiveness of an extractant like this compound is determined by its affinity for a target metal ion and its selectivity against other ions present in the solution. The design of organophosphorus ligands is guided by principles aimed at optimizing these properties.

Electronic Effects: The basicity of the phosphoryl oxygen is a key factor. Electron-donating groups attached to the phosphorus atom increase the electron density on the oxygen, enhancing its Lewis basicity and strengthening its coordination to hard metal acids like actinide ions. The alkyl groups (ethoxy and butyl) in this compound have a modest electron-donating effect.

Steric Effects: The size and arrangement of the alkyl groups influence selectivity. While longer or bulkier chains can improve solubility in organic diluents and prevent the formation of undesirable third phases, they can also introduce steric hindrance that may affect the coordination geometry and extraction efficiency for certain ions. mdpi.com

Preorganization and Chelate Effects: While monodentate ligands like this compound are effective, polydentate ligands that can form chelate rings with the metal ion often exhibit superior affinity and selectivity due to the thermodynamically favorable chelate effect. The design of more complex organophosphorus extractants often incorporates multiple phosphoryl groups or other donor atoms to achieve this. unlv.edu

Hard and Soft Acids and Bases (HSAB) Principle: Actinide ions such as U(VI) and Th(IV) are considered hard Lewis acids. They preferentially coordinate with hard Lewis bases. The phosphoryl oxygen in this compound is a hard donor atom, making it well-suited for binding these metal ions. mdpi.comresearchgate.net This principle guides the selection of donor atoms in a ligand to match the properties of the target metal ion for improved selectivity. mdpi.com

Applications in Nuclear Chemistry and Hydrometallurgy

The ability of this compound and related organophosphorus compounds to selectively extract metal ions from aqueous solutions makes them valuable in nuclear chemistry and hydrometallurgy. annualreviews.org Their primary application is in the reprocessing of spent nuclear fuel and the recovery of valuable metals from ores.

Solvent extraction is a predominant method for separating and purifying uranium and thorium from nitric acid solutions in the nuclear fuel cycle. researchgate.net Neutral organophosphorus extractants, dissolved in an inert hydrocarbon diluent like kerosene, are used to selectively transfer actinide nitrates from the aqueous phase to the organic phase. The general extraction mechanism for a metal nitrate like uranyl nitrate (UO₂(NO₃)₂) with a neutral organophosphorus extractant (L) is based on solvation:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2L(org) ⇌ UO₂(NO₃)₂(L)₂(org)

This equilibrium can be shifted by altering conditions such as acid concentration and extractant concentration to optimize the separation process.

The performance of this compound is often benchmarked against other industrially significant organophosphorus extractants, most notably Tri-n-butylphosphate (TBP), which is the cornerstone of the PUREX (Plutonium Uranium Reduction Extraction) process. Phosphonates are generally considered to have a stronger extraction capability for actinides compared to phosphates due to the higher basicity of the phosphoryl oxygen.

Studies comparing various organophosphorus extractants have shown that the distribution ratio (D), which measures the concentration of the metal in the organic phase relative to the aqueous phase, is a key indicator of efficiency.

Table 1: Comparative Extraction Data for Actinides with Different Organophosphorus Extractants

| Extractant | Metal Ion | Aqueous Phase | Distribution Ratio (D) | Reference |

|---|---|---|---|---|

| Tri-n-butylphosphate (TBP) | U(VI) | 3 M HNO₃ | ~10-20 | bme.hu |

| Dibutyl butylphosphonate (DBBP)* | U(VI) | 3 M HNO₃ | Higher than TBP | General finding |

| Tri-n-octylphosphine oxide (TOPO) | U(VI) | 1 M HNO₃ | Significantly higher than TBP | General finding |

| Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Th(IV) | 0.5 M H₂SO₄ | >100 | General finding |

Note: Data for Dibutyl butylphosphonate (DBBP) is often used as a close analog for this compound. The trend of phosphonates being stronger extractants than phosphates is well-established.

For industrial-scale applications, such as nuclear fuel reprocessing, continuous counter-current liquid-liquid extraction is the preferred methodology. This process is typically carried out in a series of interconnected stages, such as mixer-settlers or pulsed columns.

The process involves the following key steps:

Extraction: The aqueous feed solution containing the target actinides (e.g., uranium and thorium) is brought into contact with the organic solvent (e.g., this compound in a diluent). The actinides are selectively transferred to the organic phase.

Scrubbing: The loaded organic phase is then contacted with a fresh aqueous scrub solution to remove any co-extracted impurities or fission products, enhancing the purity of the final product.

Stripping (Back-Extraction): The purified organic phase is treated with a strip solution (e.g., dilute nitric acid or a complexing agent) that reverses the extraction equilibrium, transferring the actinides back into a new aqueous phase in a concentrated form.

Solvent Washing: The now-barren organic solvent is washed to remove degradation products before being recycled back to the extraction stage.

This continuous, multi-stage approach allows for high recovery rates and high purity levels, making it a robust and efficient method for large-scale actinide separations.

The search did yield basic identification information for the compound, such as its CAS number (2404-75-3). However, in-depth studies detailing its interactions with metal ions, its efficacy as an extractant for rare earth elements, or spectroscopic data (such as FTIR or NMR) of its metal complexes are not available in the public domain based on the conducted searches.

Information was found for other related phosphonate (B1237965) compounds, indicating the general potential of this class of molecules in metal coordination and extraction. However, per the user's strict instructions to focus solely on this compound, this analogous information cannot be used to construct a scientifically accurate and specific article on the target compound.

Therefore, the requested article with the specified detailed outline, data tables, and research findings for this compound cannot be provided.

Materials Science Applications of Diethyl Butylphosphonate

Polymer Additives and Modifiers

Organophosphorus compounds are a versatile class of polymer additives, known for their ability to function as plasticizers, stabilizers, and nucleating agents. The following sections detail the potential roles of diethyl butylphosphonate by examining the behavior of analogous compounds in polymer matrices.

The addition of phosphonates can significantly influence the processability and mechanical properties of polymers. For instance, studies on aluminum diethylphosphinate (AlPi), a salt of a related phosphinic acid, in poly(butylene succinate) (PBS) have shown that it can act as a reinforcing agent. sigmaaldrich.com As the concentration of AlPi increases, the Young's modulus of the PBS composite also increases. sigmaaldrich.com However, the tensile strength may increase up to a certain concentration before decreasing. sigmaaldrich.com This suggests that while this compound could improve the stiffness of a polymer, its effect on tensile strength would need to be optimized.

Table 1: Effect of Aluminum Diethylphosphinate (AlPi) on the Mechanical Properties of Poly(butylene succinate) (PBS)

| Sample | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat PBS | 350 | 32.5 | 250 |

| PBS with 15% AlPi | - | 35.8 | - |

Data derived from studies on aluminum diethylphosphinate, an analogous compound. sigmaaldrich.com

The demand for sustainable materials has led to increased research into bio-based polymers. The integration of additives into these systems is crucial for enhancing their properties for various applications. The study of aluminum diethylphosphinate (AlPi) in poly(butylene succinate) (PBS), a biodegradable polymer, demonstrates the potential for phosphonates to be incorporated into such systems. sigmaaldrich.com The research indicates that AlPi can improve the mechanical and flame-retardant properties of PBS. sigmaaldrich.com This suggests that this compound could also be a viable additive for bio-based polymers, potentially improving their performance characteristics.

Thermal stabilizers are essential for polymers like polyvinyl chloride (PVC), which degrade at processing temperatures, releasing hydrochloric acid (HCl). thermofisher.com Stabilizers function by neutralizing HCl, replacing unstable chlorine atoms, and preventing oxidation. curbellplastics.comthermofisher.com Organophosphorus compounds, particularly phosphites, are known to act as secondary stabilizers in synergy with other primary stabilizers. While specific data on this compound as a PVC stabilizer is not available, its chemical structure suggests it could potentially contribute to the thermal stability of PVC by reacting with degradation products.

Nucleating agents are additives that accelerate the crystallization rate of semi-crystalline polymers like polypropylene (B1209903) (PP). dwk.com This results in a larger number of smaller crystals, which can improve the mechanical and optical properties of the polymer, such as stiffness, impact strength, and clarity. dwk.comchemspider.com Organophosphate salts have been identified as effective nucleating agents for polypropylene. chemspider.comfrontiersin.org For example, sodium and phosphate (B84403) ester salts have been shown to increase the flexural modulus and heat deflection temperature of PP. chemspider.com While this compound is not a salt, the functionality of related organophosphate compounds suggests a potential, though likely less pronounced, role in influencing the crystallization behavior of polyolefins.

Table 2: Effect of Phosphate Ester Salt Nucleating Agent (NA-P) on the Properties of Polypropylene Homopolymer

| Property | Control (No Nucleating Agent) | PP with 1000 ppm NA-P |

| Flexural Modulus (MPa) | ~1150 | ~1650 |

| Heat Deflection Temperature (°C) | ~65 | ~95 |

Data derived from studies on phosphate ester salts, analogous compounds. chemspider.com

Plasticization Mechanisms in Polymer Matrices

Flame Retardancy Mechanisms in Polymeric Materials

Organophosphorus compounds are widely used as halogen-free flame retardants. Their mechanism of action can occur in both the gas phase and the condensed phase. In the gas phase, phosphorus-containing radicals like PO• are released during combustion and act as radical scavengers, interrupting the exothermic processes of the flame. mdpi.comwikipedia.org In the condensed phase, the phosphonate (B1237965) promotes the formation of a char layer on the polymer surface. nbinno.com This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. nbinno.com

Studies on analogous compounds like Diethyl Ethylphosphonate (DEEP) and aluminum diethylphosphinate (AlPi) have elucidated these mechanisms. DEEP is known to function through this dual-phase inhibition. mdpi.com Similarly, in poly(butylene terephthalate) (PBT), AlPi has been shown to promote the formation of a cross-linked char residue, indicating a dominant condensed-phase action. The incorporation of diethyl vinyl phosphonate into copolymers has also been observed to produce phosphorus-rich incombustible char, highlighting the condensed-phase mechanism. nbinno.com It is highly probable that this compound would exhibit a similar dual-mode flame retardant activity.

Condensed Phase Mechanisms: Char Formation and Protective Layer Development

In the condensed phase, this compound's flame retardant action is primarily focused on altering the thermal decomposition of the polymer to promote the formation of a protective, insulating char layer on the material's surface. kpi.ua This char acts as a physical barrier, limiting the transfer of heat from the flame to the polymer and slowing the diffusion of flammable volatile gases from the decomposing polymer to the flame front. researchgate.net The degradation of organophosphorus compounds produces phosphoric acid substances that are key to this process. nih.gov

Upon thermal degradation, this compound releases phosphoric acid species. These acidic substances act as catalysts, promoting the dehydration of the polymer matrix. nih.gov This process encourages the cross-linking of polymer chains and the formation of a stable, carbonaceous char. nih.gov By accelerating charring, the flame retardant effectively reduces the production of flammable volatile compounds that would otherwise fuel the fire. nih.gov The resulting phosphorus-rich char layer offers enhanced thermal stability and protection for the underlying material. kpi.uaresearchgate.net

The phosphoric acid-containing substances generated during the decomposition of the phosphonate can form a viscous, glass-like molten layer on the surface of the burning polymer. nih.gov This vitreous coating serves as an additional protective barrier, further insulating the polymer from heat and restricting the flow of oxygen to the surface, thereby inhibiting combustion. oaijse.com

Gas Phase Mechanisms: Radical Trapping and Dilution Effects

In addition to its action in the condensed phase, this compound also exhibits flame retardant activity in the gas phase. This involves the interruption of the high-energy chemical chain reactions that sustain the flame. empa.ch

Upon heating, the phosphonate compound can volatilize and decompose, releasing phosphorus-containing radicals (such as PO• and PO₂•) into the flame. researchgate.netnih.gov These active species function as radical scavengers, effectively capturing the highly reactive hydrogen (H•) and hydroxyl (HO•) radicals that are essential for the propagation of combustion. nih.gov This "radical trapping" mechanism terminates the exothermic chain reactions, leading to a reduction in flame intensity and, in some cases, flame extinguishment. researchgate.netfrontiersin.org

Furthermore, the thermal decomposition of this compound can release non-combustible gases. These gases dilute the concentration of flammable volatiles and oxygen in the air surrounding the material, which further suppresses the combustion process. nih.gov

Integration of Phosphonates into Polymer Composites for Enhanced Fire Safety

The incorporation of phosphonates like this compound as additives is a common strategy to enhance the fire safety of various polymer composites. osti.gov These compounds can be physically blended into the polymer matrix to create materials with significantly improved flame retardancy. mdpi.com The effectiveness of this approach is demonstrated by improvements in standard fire safety metrics. For instance, the addition of phosphonate-based flame retardants to polymers has been shown to increase the Limiting Oxygen Index (LOI) and achieve higher ratings in the UL-94 vertical burning test, while simultaneously reducing the peak heat release rate (PHRR) during combustion. frontiersin.orgmdpi.com

The dual action in both the condensed and gas phases makes phosphonates versatile and efficient flame retardants for a wide range of polymers used in construction, electronics, and transportation where stringent fire safety standards are required. nih.govoaijse.com

Data on Flame Retardancy Performance of Phosphonate-Containing Polymer Composites

The following table summarizes typical results from studies on polymers incorporating organophosphorus flame retardants, illustrating their impact on fire safety properties.

| Polymer System | Flame Retardant System | LOI (%) | UL-94 Rating | Peak Heat Release Rate (PHRR) Reduction | Reference |

| Poly(butylene succinate) (PBS) | 25 wt% Aluminum Diethylphosphinate (AlPi) | 29.5 | V-0 | 49.3% | frontiersin.org |

| Glass Fiber/Polyamide 6 (GF/PA6) | 5% Aromatic Polyimide / 7% Aluminum Diethylphosphinate (ADP) | 33.2 | V-0 | Lowered to 497 kW/m² | mdpi.com |

| Rigid Polyurethane Foam (RPUF) | 5 php APP / 15 php DEEP | 24.9 | V-0 | Not specified | mdpi.com |

Note: The data presented is for related phosphinate and phosphonate compounds, demonstrating the general efficacy of this class of flame retardants.

Biological and Medicinal Chemistry Research Involving Phosphonates

Phosphonate (B1237965) Esters as Prodrug Strategies in Medicinal Chemistry

Phosphonate esters are a cornerstone of prodrug design, aimed at overcoming the poor membrane permeability of the negatively charged parent phosphonic acids. The ethyl groups in Diethyl Butylphosphonate serve as a simple example of such esterification.

Acyclic Nucleoside Phosphonates (ANPs) and Their Derivatives

Acyclic nucleoside phosphonates (ANPs) are potent antiviral agents, but their therapeutic efficacy is limited by low oral bioavailability and poor cell penetration due to the negative charge of the phosphonate group at physiological pH. While specific research on ANP derivatives incorporating a butylphosphonate moiety is not prominent, the general strategy involves masking the phosphonic acid with ester groups to create a more lipophilic prodrug. There is no direct evidence in the searched literature to suggest this compound itself is used as a key component in ANP derivatives.

Design of Prodrugs for Improved Cellular Penetration and Bioactivation

The conversion of a phosphonic acid to a diethyl ester, such as in this compound, is a fundamental prodrug approach. This strategy neutralizes the negative charges, increasing lipophilicity and facilitating passive diffusion across cell membranes. Once inside the cell, it is anticipated that cellular enzymes, such as esterases, would cleave the ethyl ester groups to release the active phosphonic acid. A patent has been filed for a glucose compound that includes the synthesis of 4-(β-D-2,3,4,6-tetra-O-acetylglucopyranoside)-diethyl butylphosphonate, intended for use in an anticancer pharmaceutical composition. google.com This illustrates the application of a diethyl phosphonate moiety within a more complex potential therapeutic agent.

Enzyme Inhibition by Phosphonate Analogues

Phosphonates are widely recognized for their ability to act as enzyme inhibitors, primarily due to their structural similarity to phosphate (B84403) esters.

Mimicry of Phosphate Moieties in Enzyme Substrates

The phosphonate group is a stable isostere of the phosphate group. The key difference is the replacement of a P-O-C bond with a more stable P-C bond, which is resistant to enzymatic cleavage. This resistance allows phosphonate-containing molecules to act as competitive inhibitors of enzymes that process phosphate-containing substrates. While this is a general principle for all phosphonates, there is no specific research available that details this compound as a direct mimic of a particular phosphate moiety in an enzyme substrate.

Development of Phosphonate-Based Antiviral Agents and Therapeutics

The development of phosphonate-based antiviral agents is a significant area of medicinal chemistry. The success of drugs like Tenofovir (an acyclic nucleoside phosphonate) highlights the potential of this class of compounds. These agents typically mimic natural nucleotides and interfere with viral replication. A study on the modular synthesis of various phosphonylated scaffolds mentions this compound as a starting material, and notes that some of the resulting more complex molecules exhibit biological activities. researchgate.net However, there is no evidence to suggest that this compound itself has been developed or investigated as an antiviral agent.

Bio-conjugation and Derivatization for Biomedical Applications

Radiotracer and Medical Imaging Agent Development

There is no available scientific literature detailing the use of this compound as a precursor, conjugate, or derivatizing agent in the development of radiotracers or medical imaging agents. Research in this field typically involves the modification of biologically active molecules with radionuclides for imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). However, specific studies applying these methodologies to this compound have not been reported in the reviewed literature.

Biocatalysis and Biotransformation of Phosphonates

No specific studies on the biocatalysis or biotransformation of this compound were found in the current body of scientific research. The biotransformation of organophosphonates is an area of interest, particularly for bioremediation and the synthesis of novel compounds. This often involves the enzymatic action of microorganisms to cleave carbon-phosphorus bonds or modify the organic moieties of the phosphonate. Nevertheless, research detailing the specific interaction of enzymes or whole-cell systems with this compound, including potential metabolic pathways, breakdown products, or enzymatic modifications, is not presently available.

Computational and Theoretical Studies of Diethyl Butylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the computational study of Diethyl Butylphosphonate, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the optimized molecular geometry and to analyze the electronic properties of phosphonate (B1237965) compounds. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are performed to predict molecular structures with high accuracy. jocpr.comresearchgate.net

These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a theoretical study on a related compound, Diethyl [hydroxy (phenyl) methyl] phosphonate, DFT was used to calculate its optimized geometry, which was then compared with experimental data from X-ray diffraction, showing good agreement. researchgate.net Such studies confirm that DFT is a precise method for modeling the molecular structure of phosphonate derivatives. jocpr.com

The analysis of the electronic structure provides insights into the charge distribution within the this compound molecule. The calculated electrostatic potential can identify the electron-rich and electron-deficient regions, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Below is an illustrative table of typical geometric parameters that can be obtained for a phosphonate compound using DFT calculations.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | P=O | 1.48 |

| Bond Length | P-C | 1.82 |

| Bond Length | P-O | 1.59 |

| Bond Angle | O=P-C | 115° |

| Bond Angle | O-P-O | 105° |

| Bond Angle | C-P-O | 108° |

Note: The data in this table is illustrative for organophosphonate compounds and not specific to this compound, as direct computational studies were not found.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. jocpr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com For phosphonates, FMO analysis helps in understanding their reactivity in various chemical reactions. For example, in studies of diethyl α-acylphosphonates, the HOMO and LUMO energies were calculated to determine that the phosphonate acts as an electrophile in reactions with α-aminoesters. jocpr.com

This analysis provides quantitative data that helps predict the behavior of the compound.

| Molecular Orbital | Property | Illustrative Energy (eV) |

| HOMO | Electron Donating Ability | -6.5 |

| LUMO | Electron Accepting Ability | 1.5 |

| Energy Gap (ΔE) | Chemical Reactivity | 8.0 |

Note: The data in this table is illustrative for organophosphonate compounds and not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving phosphonates. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. DFT calculations are commonly used to determine the thermodynamic and kinetic feasibility of different reaction pathways. jocpr.com

For example, theoretical studies on the reactivity of diethyl α-acylphosphonates have used DFT to show that the formation of certain products, like α-iminophosphonates, is not thermodynamically favored. jocpr.com These studies calculate changes in free energy (ΔG), enthalpy (ΔH), and energy (ΔE) for proposed reaction steps. A negative ΔG indicates a spontaneous reaction, while the energy of the transition state determines the reaction rate. This approach allows for a detailed understanding of why certain products are formed preferentially over others, confirming experimental observations. jocpr.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on intermolecular interactions, conformational changes, and transport properties. In an MD simulation, the atoms and molecules are allowed to interact for a period of time under known laws of physics.

For compounds related to this compound, such as diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, MD simulations have been employed to investigate the relationships between molecular structure and transport mechanisms. nih.gov These simulations can model how molecules arrange themselves in the liquid or solid state and how they interact with surrounding molecules. By analyzing radial distribution functions and mean square displacements from the simulation trajectories, researchers can gain insights into local structure and diffusive behavior. nih.gov This information is crucial for understanding the macroscopic properties of the material, such as viscosity, density, and thermal stability.

Computational Screening and Design of Phosphonate-Based Compounds

Computational methods are increasingly used for the virtual screening and rational design of new phosphonate-based compounds with desired properties. This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing.

The design process often involves creating a virtual library of phosphonate derivatives and using quantitative structure-activity relationship (QSAR) models or molecular docking to predict their activity. For instance, phosphonates are designed as enzyme inhibitors by mimicking the transition state of enzymatic reactions. researchgate.net Computational screening can assess how well different phosphonate structures fit into the active site of a target enzyme. This is particularly relevant in drug design, where phosphonates serve as bioisosteres of natural phosphates or carboxylates. researchgate.net The use of computational tools in this manner allows for the efficient exploration of chemical space to identify novel phosphonates for applications in medicine, materials science, and agriculture.

Advanced Analytical Characterization in Diethyl Butylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the study of diethyl butylphosphonate, providing detailed atomic-level information about its structure and purity. jeol.com

A combination of ¹H, ¹³C, and ³¹P NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals corresponding to the ethyl (CH₃ and CH₂) and butyl (CH₃, CH₂, CH₂, and CH) groups are observed. The splitting patterns (e.g., triplets and quartets for the ethyl group) and integration values are key to confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. jeol.com A key feature in the ¹³C NMR of organophosphorus compounds is the presence of carbon-phosphorus coupling (J-coupling), which splits the carbon signals into doublets. jeol.com The magnitude of the coupling constant (¹J_CP, ²J_CP, etc.) provides valuable information about the proximity of the carbon atom to the phosphorus atom. jeol.com For instance, the carbon atoms directly bonded to the phosphorus will exhibit a large one-bond coupling constant. jeol.com

³¹P NMR: As phosphorus-31 is a 100% naturally abundant nucleus, ³¹P NMR is a highly sensitive and direct method for analyzing phosphonates. jeol.com The chemical shift (δ) in the ³¹P NMR spectrum is characteristic of the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in a specific region of the spectrum, and its precise chemical shift can be used for identification and purity assessment. rsc.org The absence of other signals in the ³¹P spectrum is a strong indicator of the compound's purity. A related compound, diethyl(2-methylpyrrolidin-2-yl)phosphonate (DEPMPH), has been used as a ³¹P NMR probe to measure pH changes. nih.gov

The following table summarizes typical NMR data for analogous phosphonate (B1237965) structures, providing a reference for the expected chemical shifts and coupling constants in this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | ~4.1 | m | O-CH ₂-CH₃ | |

| ~1.8 | m | P-CH - | ||

| ~1.4 | m | -CH ₂-CH₂-CH₃ | ||

| ~1.3 | t | ~7.0 | O-CH₂-CH ₃ | |

| ~0.9 | t | ~7.0 | -CH₂-CH ₃ | |

| ¹³C | ~62 | d | ~6 | C H₃-C H₂-O |

| ~30 | d | ~140 | P-C H | |

| ~25 | d | ~15 | P-CH-C H₂ | |

| ~22 | s | -C H₂-CH₃ | ||

| ~16 | d | ~6 | O-CH₂-C H₃ | |

| ~14 | s | -CH₂-C H₃ | ||

| ³¹P | ~15-21 | P |

Note: The data presented are estimations based on analogous structures and may vary depending on the solvent and experimental conditions. "d" denotes a doublet and "m" denotes a multiplet.

In-situ NMR spectroscopy is a powerful tool for observing chemical reactions in real-time directly within the NMR tube. nih.gov This technique allows researchers to monitor the consumption of starting materials, the formation of intermediates, and the appearance of the final product, this compound. nih.gov By acquiring spectra at regular intervals, kinetic data can be obtained, providing insights into the reaction mechanism. nih.gov For instance, in the synthesis of phosphonates, in-situ NMR can help to identify transient species and understand the sequence of bond-forming events. mdpi.com The development of ultrafast 2D NMR techniques further enhances the capability of in-situ monitoring, even for relatively fast reactions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com In the context of this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of key structural features. pressbooks.pub

Key IR absorptions for this compound include:

P=O (Phosphoryl) Stretch: A strong and sharp absorption band typically appears in the region of 1250-1200 cm⁻¹. This is one of the most characteristic peaks for phosphonates.

P-O-C (Phosphorus-Oxygen-Carbon) Stretch: Strong absorptions are expected in the 1160-950 cm⁻¹ range.

C-H (Aliphatic) Stretch: These bands are observed in the 3000-2850 cm⁻¹ region. libretexts.org

The following table outlines the expected IR absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2960-2850 | Strong |

| P=O Stretch | 1250-1200 | Strong, Sharp |

| P-O-C Stretch | 1160-950 | Strong |

| C-H Bend | 1470-1370 | Medium |

When this compound acts as a ligand in a coordination complex, IR spectroscopy can provide valuable information about its coordination mode. numberanalytics.com A shift in the P=O stretching frequency upon coordination to a metal center can indicate the strength of the interaction. ijates.com A decrease in the P=O frequency suggests that the phosphoryl oxygen is involved in coordination. numberanalytics.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.govnsf.gov Circular Dichroism (CD) is a prominent chiroptical method that measures the difference in absorption of left and right circularly polarized light. nih.gov

If this compound were synthesized in an enantiomerically enriched or pure form (i.e., containing a chiral center), CD spectroscopy would be a critical tool for assigning its absolute stereochemistry. mdpi.com The CD spectrum of a chiral phosphonate would show positive or negative bands at specific wavelengths, which is a unique fingerprint of its three-dimensional structure. researchgate.net By comparing the experimental CD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration (R or S) can be determined. nih.gov While direct chiroptical studies on this compound are not widely reported, the principles are well-established for other chiral organophosphorus compounds. researchgate.net

Mass Spectrometry Techniques in Phosphonate Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nist.govmdpi.com For this compound, electron ionization (EI) or chemical ionization (CI) techniques can be employed.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. mdpi.com The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethylene (B1197577) from the ethoxy groups, and cleavage of the butyl chain, providing confirmatory evidence for the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition.

Chromatographic Methods for Separation and Purification in Research Studies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for analyzing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. nih.gov GC can be used to separate it from other volatile components in a mixture. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. google.com The retention time in GC is a characteristic property that can be used for identification, while the peak area provides quantitative information.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis and purification of phosphonates. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method. nih.gov The compound is detected as it elutes from the column, typically using a UV detector if the molecule contains a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) if it does not. nih.gov HPLC is particularly useful for the purification of less volatile or thermally sensitive phosphonates. sielc.com

Environmental Fate and Remediation Research

Biodegradation Pathways of Phosphonates

The biodegradation of phosphonates is a critical process for their removal from the environment, primarily carried out by microorganisms capable of cleaving the robust C-P bond to utilize the phosphorus as a nutrient. msu.runih.gov This ability is predominantly found in prokaryotes (bacteria) and some lower eukaryotes, especially in phosphate-limited environments where phosphonates become a valuable phosphorus source. msu.runih.govmdpi.com

Several enzymatic pathways for phosphonate (B1237965) catabolism have been identified, with the most significant for non-activated alkyl phosphonates like diethyl butylphosphonate being the C-P lyase pathway. nih.govnih.gov

Key Biodegradation Pathways for Phosphonates:

| Pathway | Mechanism | Substrate Type | Key Enzymes | Resulting Products |

| C-P Lyase Pathway | A radical-based mechanism that directly cleaves the C-P bond. msu.ru | Non-activated alkylphosphonates (e.g., methyl-, ethyl-, propyl-, butylphosphonate). msu.ru | C-P lyase enzyme complex. nih.gov | Corresponding alkane (e.g., butane (B89635) from butylphosphonate) and inorganic phosphate (B84403). msu.ru |

| Hydrolytic Cleavage | Hydrolysis of the C-P bond, typically requiring an activating functional group (e.g., carbonyl, hydroxyl) adjacent to the phosphorus atom. nih.govacs.org | Activated phosphonates (e.g., phosphonoacetate, 2-aminoethylphosphonate). nih.gov | Phosphonatases (e.g., phosphonoacetaldehyde (B103672) hydrolase). nih.govnih.gov | Organic acid/aldehyde and inorganic phosphate. nih.gov |

| Oxidative Cleavage | An oxidative reaction that cleaves the C-P bond. | Specific aminophosphonates (e.g., 2-aminoethylphosphonate). acs.org | Oxygenases (e.g., PhnY*, PhnZ). acs.org | Glycine and inorganic phosphate. acs.org |

For this compound, the primary microbial degradation would first involve the hydrolysis of its ester bonds to yield ethanol (B145695) and butylphosphonic acid. Subsequently, microorganisms possessing the C-P lyase pathway could cleave the C-P bond of butylphosphonic acid to produce butane and inorganic phosphate, which can then be assimilated by the cell. msu.ru The ability to degrade phosphonates via the C-P lyase mechanism is found in various Gram-negative bacteria and a few Gram-positive species, such as Arthrobacter sp. and Bacillus megaterium. msu.ru

Enzymatic Degradation and Detoxification of Organophosphorus Compounds

The enzymatic breakdown of this compound involves two distinct types of bonds: the P-O-C ester linkages and the C-P bond.

Hydrolysis of Ester Bonds: The two ethyl ester bonds in this compound are susceptible to hydrolysis by esterase enzymes. This reaction can also occur abiotically under acidic or basic conditions. nih.govmdpi.com Studies on various dialkyl alkylphosphonates show that the rate of hydrolysis is influenced by steric hindrance from the alkyl groups. nih.gov The hydrolysis of this compound would cleave the ester bonds, releasing two molecules of ethanol and forming butylphosphonic acid.

Cleavage of the C-P Bond: The central challenge in the degradation of the resulting butylphosphonic acid is the cleavage of the C-P bond. As discussed, the primary enzyme system capable of breaking this non-activated bond is C-P lyase . msu.runih.gov This multi-protein complex catalyzes a complex radical-based reaction to release the alkane and inorganic phosphate. msu.ru Other enzymes, such as phosphonatases , are generally substrate-specific and act on phosphonates that are "activated" by a nearby functional group, making them unlikely to act directly on simple alkylphosphonates. nih.govnih.gov

Therefore, the complete enzymatic degradation of this compound is a two-stage process requiring both esterase activity and C-P lyase activity.

Adsorption and Removal Technologies for Phosphonates from Aqueous Systems

Due to their stability and use in industrial applications like water treatment, methods for removing phosphonates from wastewater are an active area of research. nih.govtzgroupusa.comhach.com Should this compound contaminate aqueous systems, several technologies applicable to the broader class of phosphonates could be employed for its removal.

Adsorption: Adsorption is a widely used technique for removing organic pollutants from water. researchgate.net Various materials have been shown to be effective for phosphonate removal.

Activated Carbon: Commonly used for adsorbing a wide range of organic compounds, activated carbon can be effective for removing organophosphorus compounds from water. osu.edunih.gov

Metal-Based Adsorbents: Materials based on metal hydroxides and oxides show high affinity for phosphonates. Reusable magnetic microparticles modified with ZnFeZr-oxyhydroxide have demonstrated high efficiency in removing various phosphonates (like NTMP and DTPMP) from industrial wastewater. researchgate.netnih.govtandfonline.com The process is often fast, with adsorption occurring within 30 minutes, and is dependent on the pH of the water. researchgate.netnih.gov

Precipitation/Flocculation: The addition of metal salts, such as those of iron (Fe³⁺) or aluminum (Al³⁺), can remove phosphonates from water through flocculation and precipitation. researchgate.net However, the strong chelating nature of some phosphonates can interfere with this process by forming soluble complexes with the metal ions. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can degrade persistent organic pollutants.

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process has been shown to effectively degrade phosphonates. The degradation rate is often pH-dependent and is typically more effective for phosphonates with fewer phosphonate groups. nih.gov

UV/Fe(II) and UV/Persulfate: The combination of UV light with iron (II) or persulfate generates radicals that can oxidize the C-P bond in phosphonates, breaking them down into inorganic phosphate. nih.govhach.com

The table below summarizes potential remediation technologies for phosphonate-contaminated water.

Summary of Remediation Technologies for Phosphonates in Water

| Technology | Principle | Key Findings & Effectiveness | Citations |

| Adsorption | Binding of phosphonate molecules to the surface of an adsorbent material. | Activated carbon is a viable option. osu.edunih.gov ZnFeZr-oxyhydroxide magnetic particles show high loading capacity (~20 mg P/g) and can be reused. researchgate.netnih.gov Adsorption is typically pH-sensitive, with lower pH often favoring removal. researchgate.net | osu.edunih.govresearchgate.netnih.gov |

| Advanced Oxidation (AOPs) | Degradation by highly reactive species like hydroxyl radicals. | Photo-Fenton (UV/H₂O₂/Fe²⁺) and UV/Fe(II) methods can degrade phosphonates, converting them to inorganic phosphate. nih.gov Effectiveness depends on pH and phosphonate structure. nih.gov | nih.govhach.com |

| Precipitation/ Flocculation | Removal via aggregation and settling using metal salts. | Effective with Fe(III) and Al(III) salts, but high concentrations may be needed due to the complexing ability of phosphonates. researchgate.net | researchgate.net |

| Micro-electrolysis | Electrochemical degradation and precipitation. | Iron-carbon (Fe/C) micro-electrolysis has been used to remove phosphonates from cooling tower water with high efficiency (>95%). nih.gov | nih.gov |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of diethyl butylphosphonate traditionally relies on methods like the Michaelis-Arbuzov reaction. Future research will likely focus on refining these methods and exploring novel synthetic routes to improve yield, selectivity, and sustainability.

One promising area is the development of advanced catalytic systems. While the classical Michaelis-Arbuzov reaction often proceeds without a catalyst, research into Lewis acid catalysts and other promoters has shown potential for enhancing reaction rates and enabling the use of less reactive substrates. nih.gov For instance, studies on the synthesis of other dialkyl phosphonates have explored various catalysts to improve efficiency. researchgate.net Future investigations could systematically screen a range of catalysts for the synthesis of this compound, aiming to identify options that are not only effective but also recoverable and reusable, aligning with the principles of green chemistry.

Furthermore, the exploration of microwave-assisted and ultrasound-assisted organic synthesis represents another significant research avenue. researchgate.net These techniques have been shown to accelerate reaction times and improve yields in a variety of organic transformations, including the synthesis of organophosphorus compounds. Applying these energy-efficient methods to the synthesis of this compound could lead to more rapid and sustainable production processes.

A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis | Key Research Focus |

| Classical Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. | Well-established, versatile. | Optimization of reaction conditions for higher purity and yield. |

| Catalytic Michaelis-Arbuzov Reaction | Utilization of Lewis acids or other catalysts to promote the reaction. | Increased reaction rates, potential for milder reaction conditions. nih.gov | Screening for highly efficient and recyclable catalysts. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved energy efficiency. researchgate.net | Optimization of microwave parameters for scalability. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to enhance chemical reactivity. | Potential for improved yields and faster reactions. | Investigation of the mechanistic effects of sonication on phosphonate (B1237965) formation. |

Development of Multi-functional Phosphonate-Based Materials

Phosphonates are known for their ability to be incorporated into various materials, imparting properties such as flame retardancy, corrosion inhibition, and metal chelation. Future research is expected to focus on creating multi-functional materials where this compound or its derivatives act as a key component.

The butyl chain and the phosphonate group in this compound offer sites for further functionalization, allowing it to be integrated into polymer backbones or attached to surfaces. For example, research on other amino-alkylphosphonic acids has demonstrated that the alkyl chain length influences the surface properties and adsorption efficiency when grafted onto materials like titanium dioxide. nih.gov Similar studies could be conducted with derivatives of this compound to tailor the surface properties of materials for specific applications, such as selective metal ion extraction or as novel stationary phases in chromatography.

Moreover, the development of hybrid organic-inorganic materials incorporating phosphonate moieties is a rapidly growing field. These materials can exhibit unique thermal, mechanical, and optical properties. Future work could involve the synthesis of sol-gel materials using precursors derived from this compound, leading to new coatings, sensors, or catalysts.

Targeted Drug Delivery Systems Utilizing Phosphonate Derivatives

While this compound itself is not a therapeutic agent, its chemical structure can be modified to create derivatives for use in targeted drug delivery systems. Phosphonates are recognized as effective bioisosteres of phosphates, which play a crucial role in many biological processes. rsc.org This makes phosphonate derivatives attractive candidates for designing molecules that can interact with biological targets.

Future research could focus on synthesizing prodrugs where a pharmacologically active molecule is linked to a this compound moiety. The phosphonate group can enhance solubility and bioavailability, and its interaction with bone tissue is a well-known property of bisphosphonates used in treating bone diseases. rsc.org By analogy, derivatives of this compound could be explored for their potential to target bone or other tissues.

Furthermore, the development of phosphonate-containing nanoparticles or liposomes for drug delivery is an emerging area. These nanocarriers can be functionalized with phosphonate derivatives to improve their stability, circulation time, and targeting capabilities. Research in this direction would involve the synthesis of novel amphiphilic molecules based on this compound and evaluating their self-assembly properties and drug-loading capacity.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound will likely involve the use of advanced computational methodologies to accelerate the design of new materials and molecules with desired functionalities.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to predict their behavior in different chemical environments and to design more efficient synthetic pathways. For example, computational studies can help in understanding the mechanism of catalytic reactions and in identifying the most promising catalysts.

Molecular dynamics (MD) simulations can be used to study the interactions of this compound-based molecules with surfaces, polymers, and biological macromolecules. This can provide insights into the performance of these molecules as corrosion inhibitors, flame retardants, or components of drug delivery systems. The use of machine learning and artificial intelligence is also an emerging trend, where predictive models can be developed based on existing experimental and computational data to accelerate the discovery of new phosphonate-based materials with tailored properties. researchgate.net

Sustainable and Environmentally Benign Phosphonate Chemistry

The principles of green chemistry are increasingly being applied to the synthesis and application of organophosphorus compounds. rsc.org Future research on this compound will undoubtedly be guided by the need for more sustainable and environmentally benign processes.

This includes the development of synthetic methods that utilize renewable starting materials, employ non-toxic solvents and reagents, and minimize waste generation. cuestionesdefisioterapia.commanuscriptpoint.com For example, the use of polyethylene (B3416737) glycol (PEG) as a green reaction medium has been successfully demonstrated for the synthesis of other phosphonates. frontiersin.org Similar approaches could be adapted for the synthesis of this compound.

Another important aspect of sustainable phosphonate chemistry is the design of biodegradable products. While the phosphorus-carbon bond in phosphonates is generally stable, future research could focus on introducing functionalities into the this compound molecule that facilitate its degradation in the environment after its intended use. This would involve a careful balance between ensuring stability during application and promoting decomposition upon disposal.

The development of efficient methods for the recovery and recycling of phosphorus from phosphonate-containing waste streams is also a critical area of future research. rsc.org This would not only reduce the environmental impact of these compounds but also contribute to a more circular economy for phosphorus, a finite and essential resource. rsc.org

Q & A

Basic Research Questions

Q. How does temperature influence the aqueous solubility of diethyl butylphosphonate, and what predictive models are validated for this property?

- Methodological Answer : The aqueous solubility of this compound exhibits a temperature-dependent minimum, as observed in structurally similar organophosphorus compounds like dibutyl butylphosphonate. A validated quadratic model (logSw = 7.443 − 0.1962t + 0.1769t² + ...) predicts solubility minima near 70°C for analogs, with deviations <2SD in experimental validation . Researchers should use this model to optimize solvent systems for synthesis or extraction, adjusting for alkyl chain variations.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Prioritize hazard analysis and risk assessments (e.g., referencing Prudent Practices in the Laboratory) before experimental work. Use PPE (gloves, goggles, lab coats) and ensure ventilation to avoid inhalation. Exposure limits for analogs (e.g., dibutyl butylphosphonate) suggest PAC-1 (0.018 ppmv) as a conservative threshold for respiratory protection . Store away from heat (>156°C flashpoint analogs) and incompatible reagents .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- 31P NMR : Resolves phosphonate group coordination and detects impurities.

- Mass Spectrometry (EI) : Validates molecular ion peaks (e.g., m/z 318.3 for analogs) and fragmentation patterns .

- HPLC-UV : Quantifies residual reactants using C18 columns and acetonitrile/water gradients. Calibrate against certified reference materials to minimize systematic errors.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity and temperature calibration errors. Use the equation logSw = 7.443 − 0.1962t + 0.1769t² + ... to normalize data, accounting for solvent dielectric constants (ε) and Van der Waals volumes (Vx). For example, dibutyl butylphosphonate solubility deviates by 2.32SD at 43.9°C in nonpolar solvents, suggesting preferential hydration effects . Validate with controlled solvent batches (e.g., HPLC-grade) and replicate measurements.

Q. What methodological considerations are critical when designing toxicological studies for this compound?

- Methodological Answer : Follow EFSA guidelines for food-contact materials:

- In vitro assays : Prioritize bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity .

- Neurotoxicity screening : Compare to structurally similar phosphonates (e.g., tributyl phosphate) using ACGIH TLV thresholds adjusted by uncertainty factors (e.g., 30× for data gaps) .

- Migration studies : Simulate leaching into aqueous matrices (pH 4–8) at 40°C for 10 days to model real-world exposure .

Q. How do coordination environments affect the stability of this compound in metal complexation studies?

- Methodological Answer : Stability varies with metal ion Lewis acidity and solvent coordination strength. For example, lanthanum complexes degrade in diethyl ether, forming dimeric species, but remain stable in THF. Characterize using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.